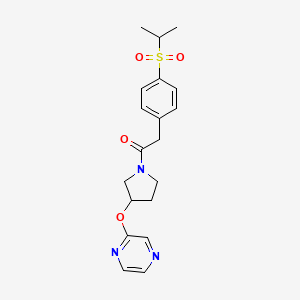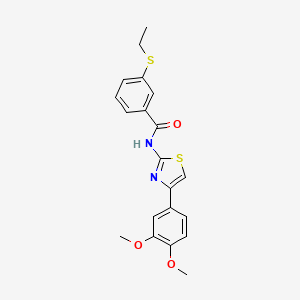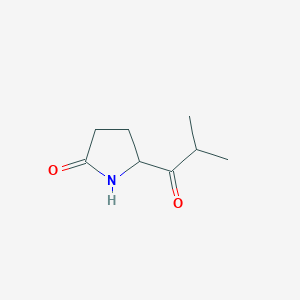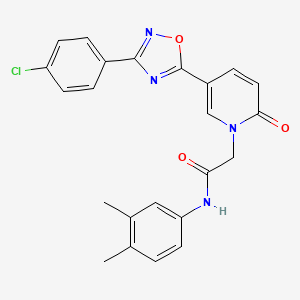![molecular formula C19H11N3O6S B2433394 (1,3-ジオキソベンゾ[de]イソキノリン-2-イル) 2-オキソ-1,3-ジヒドロベンジミダゾール-5-スルホネート CAS No. 708239-95-6](/img/structure/B2433394.png)
(1,3-ジオキソベンゾ[de]イソキノリン-2-イル) 2-オキソ-1,3-ジヒドロベンジミダゾール-5-スルホネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and protein kinase C. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. It has also been found to induce the production of reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate in lab experiments include its high potency and selectivity towards specific enzymes and cancer cells. However, its limitations include its poor solubility in water and its potential toxicity towards normal cells.
将来の方向性
There are several future directions for the study of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate. These include investigating its potential use as a fluorescent probe for detecting DNA damage, studying its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and reduce its toxicity. Additionally, further studies are needed to evaluate its potential use in photodynamic therapy and as a therapeutic agent for various diseases.
In conclusion, (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a promising chemical compound with various potential applications in medicine and other fields. Its unique properties make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate involves the reaction of 2-aminobenzoic acid with phthalic anhydride to form 2-(1,3-dioxoisoindolin-2-yl)benzoic acid. This intermediate is then reacted with o-phenylenediamine to form (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate.
科学的研究の応用
- アルレスタチンは、この化合物の誘導体であり、アルドース還元酵素阻害剤として作用します。アルドース還元酵素は、糖尿病の二次的合併症に関与するポリオール経路に関与する酵素です。 アルレスタチンは、アルドース還元酵素を阻害することにより、糖尿病性合併症の軽減に役立ちます .
- 研究者は、メチル 2-(1,3-ジオキソ-1H-ベンゾ[de]イソキノリン-2(3H)-イル)アセテートなどの関連化合物の結晶構造を研究してきました。 これらの研究は、原子配置と分子間相互作用に関する貴重な洞察を提供し、薬物設計と化学的性質の理解に役立ちます .
- 別の結晶構造、メチル 3-(1,3-ジオキソ-1H-ベンゾ[de]イソキノリン-2(3H)-イル)アセテートも調査されています .
- 銅(II)錯体は、イソキノリン-3-イル部分を有する配位子から合成され、特性評価されています。 これらの錯体は、触媒作用、生体無機化学、および材料科学において興味深い特性と潜在的な用途を示します .
アルドース還元酵素阻害
結晶構造解析と構造研究
銅錯体
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate' involves the condensation of 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid with 1,3-dioxoisoindoline-2-carboxylic acid followed by cyclization to form the final product.", "Starting Materials": [ "2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid", "1,3-dioxoisoindoline-2-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid and 1,3-dioxoisoindoline-2-carboxylic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting product by column chromatography using a suitable eluent such as a mixture of methanol and water.", "Step 4: Cyclize the purified product by heating it in a suitable solvent such as ethanol or acetic acid at reflux temperature for several hours.", "Step 5: Purify the final product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
| 708239-95-6 | |
分子式 |
C19H11N3O6S |
分子量 |
409.37 |
IUPAC名 |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate |
InChI |
InChI=1S/C19H11N3O6S/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)28-29(26,27)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25) |
InChIキー |
IPLIMSQUCMZBBE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





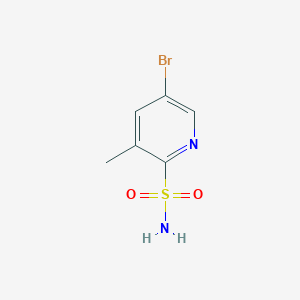

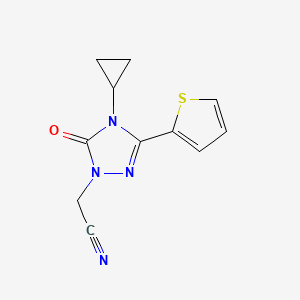
![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)


